4-Hydroxy-N-methyl-2-(methylamino)benzamide
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Overview
Description
4-Hydroxy-N-methyl-2-(methylamino)benzamide is a benzamide derivative known for its diverse applications in various fields, including pharmaceuticals, industrial chemistry, and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N-methyl-2-(methylamino)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method includes the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-N-methyl-2-(methylamino)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group into a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
4-Hydroxy-N-methyl-2-(methylamino)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 4-Hydroxy-N-methyl-2-(methylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the biological context. For instance, benzamide derivatives are known to exhibit antiplatelet activity by inhibiting specific enzymes involved in platelet aggregation .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-N-(2-methylphenyl)benzamide: This compound has a similar structure but with a different substitution pattern on the benzene ring.
N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its antimicrobial activity.
2-hydroxy-N-(4-methylphenyl)benzamide: Another benzamide derivative with distinct chemical properties.
Uniqueness
4-Hydroxy-N-methyl-2-(methylamino)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
4-hydroxy-N-methyl-2-(methylamino)benzamide |
InChI |
InChI=1S/C9H12N2O2/c1-10-8-5-6(12)3-4-7(8)9(13)11-2/h3-5,10,12H,1-2H3,(H,11,13) |
InChI Key |
FVRQLYZHFOKVGO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1)O)C(=O)NC |
Origin of Product |
United States |
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